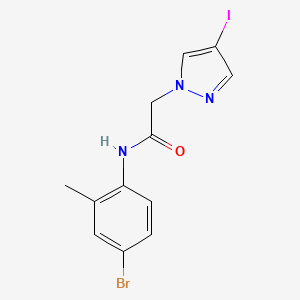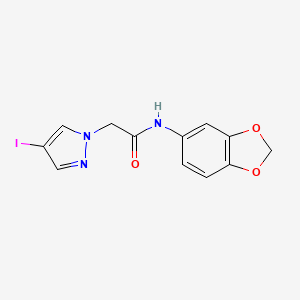
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
説明
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide, also known as IPPB, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPB is a pyrazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
作用機序
The mechanism of action of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide is not fully understood. However, studies have shown that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide exerts its biological effects by modulating various signaling pathways. For example, N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has also been shown to activate the AMPK signaling pathway, which plays a role in the regulation of energy metabolism and cell proliferation.
Biochemical and Physiological Effects:
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide inhibits the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide for lab experiments is its high potency and selectivity. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide exhibits potent biological effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. Additionally, N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has a relatively simple chemical structure, which makes it easy to synthesize and modify for structure-activity relationship (SAR) studies.
One of the limitations of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experimental setups. Additionally, N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has not yet been extensively tested in animal models, which limits its potential for translation to the clinic.
将来の方向性
There are several potential future directions for N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide research. One area of interest is the development of novel anti-inflammatory therapies. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has shown promising results in preclinical studies and could potentially be developed into a new class of anti-inflammatory drugs.
Another area of interest is the development of novel anti-cancer therapies. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has been shown to exhibit potent anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential for clinical use.
Finally, there is potential for N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide to be used as a tool compound for studying various signaling pathways and biological processes. N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide's high potency and selectivity make it an ideal candidate for SAR studies and for investigating the mechanisms of action of various compounds and pathways.
科学的研究の応用
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has shown promising results in a range of scientific research applications. One of the most significant applications of N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide is in the field of anti-inflammatory research. Studies have shown that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide has also been shown to exhibit anti-cancer effects. Studies have demonstrated that N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes N-(1-isopropyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide a potential candidate for the development of novel anti-cancer therapies.
特性
IUPAC Name |
3,4-dimethoxy-N-(1-propan-2-ylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)18-9-12(8-16-18)17-15(19)11-5-6-13(20-3)14(7-11)21-4/h5-10H,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOKCBLSKVCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B3748208.png)
![5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B3748213.png)
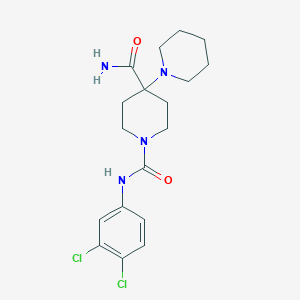
![2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3748223.png)
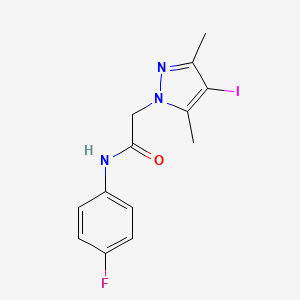
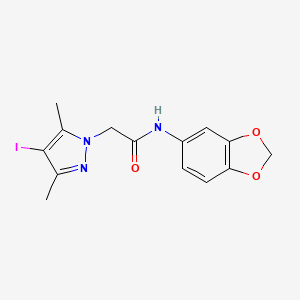
![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)
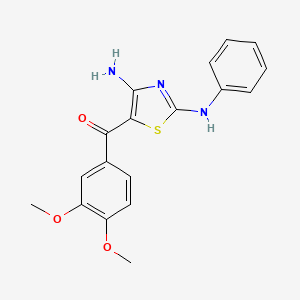
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)
